(3,4-Dimethoxyphenyl)(pyridin-2-yl)methanol
Description
Properties
IUPAC Name |
(3,4-dimethoxyphenyl)-pyridin-2-ylmethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-17-12-7-6-10(9-13(12)18-2)14(16)11-5-3-4-8-15-11/h3-9,14,16H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWZYZNLXCQEPRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(C2=CC=CC=N2)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Reaction Mechanism
The Grignard reaction remains the cornerstone for synthesizing (3,4-Dimethoxyphenyl)(pyridin-2-yl)methanol. This method involves the reaction of pyridine-2-carbaldehyde with a Grignard reagent derived from 3,4-dimethoxyphenyl bromide. The process proceeds via nucleophilic attack of the organomagnesium species on the aldehyde carbonyl, forming an alkoxide intermediate that is subsequently protonated during workup to yield the target alcohol.
Experimental Procedure
-
Grignard Reagent Preparation :
-
3,4-Dimethoxyphenyl bromide (1.2 equiv) is combined with magnesium turnings in anhydrous diethyl ether under nitrogen atmosphere.
-
The reaction is initiated with an iodine crystal to facilitate magnesium activation, leading to vigorous reflux.
-
Completion is indicated by magnesium consumption or cessation of reflux.
-
-
Nucleophilic Addition :
-
Acidic Workup :
Table 1: Optimization Parameters for Grignard Synthesis
Alternative Synthetic Pathways
Reductive Amination of Cyanohydrins
A patent-disclosed method involves reductive amination of cyanohydrins with pyridin-2-yl-methylamine derivatives. While primarily used for amine synthesis, this approach can be adapted for alcohol production via subsequent hydrolysis:
-
Cyanohydrin Formation :
-
Reductive Amination :
-
Hydrolysis :
This multistep route offers flexibility but suffers from lower overall yields (~40–50%) compared to Grignard methods.
Chloromethylpyridine Intermediate Route
A high-yielding pathway utilizes 2-chloromethyl-3,4-dimethoxypyridine as a key intermediate:
-
Chlorination :
-
Nucleophilic Substitution :
This method excels in scalability, with yields exceeding 90% under optimized conditions.
Solvent and Catalytic Effects
Solvent Selection
-
Ether vs. Tetrahydrofuran (THF) :
-
4-Methyltetrahydropyran (4-MeTHP) :
Table 2: Solvent Performance Comparison
Catalytic Additives
-
DIBALH (Diisobutylaluminum hydride) :
-
Triphenylphosphine Oxide :
Challenges and Mitigation Strategies
Moisture Sensitivity
Grignard reagents are highly moisture-sensitive, necessitating rigorous anhydrous conditions. Best practices include:
Byproduct Formation
-
Wurtz Coupling :
-
Over-Addition :
Industrial-Scale Considerations
Continuous Flow Systems
Recent advances employ microreactors for Grignard synthesis, offering:
Scientific Research Applications
- Reagents : Pyridine derivatives, aldehydes, and Lewis acids (e.g., AlBr3).
- Solvents : Anhydrous ether or dichloromethane.
- Temperature : Typically reflux conditions are employed.
Antimicrobial Activity
Research indicates that (3,4-Dimethoxyphenyl)(pyridin-2-yl)methanol exhibits significant antimicrobial properties against various bacterial strains. A study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli , showing substantial inhibition zones in agar diffusion assays.
Anticancer Properties
In vitro studies have revealed that this compound may inhibit the growth of cancer cell lines such as HeLa and MCF-7. The mechanism is hypothesized to involve apoptosis induction and cell cycle arrest.
Enzyme Inhibition Studies
The compound has been shown to act as an inhibitor for enzymes involved in bacterial communication systems, particularly PqsD. This inhibition could lead to novel treatments for infections caused by resistant bacterial strains like Pseudomonas aeruginosa .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications on the naphthalene or pyridine rings can significantly influence its efficacy.
| Substituent | Effect on Activity |
|---|---|
| Methyl Group | Increased lipophilicity and antimicrobial activity |
| Hydroxyl Group | Enhanced solubility and potential for hydrogen bonding |
Case Study 1: Antimicrobial Efficacy
A detailed study evaluated the antimicrobial properties of this compound against clinically relevant pathogens. The results indicated a strong correlation between concentration and inhibition zone diameter, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Anticancer Activity
In a series of experiments involving human cancer cell lines, it was observed that treatment with varying concentrations of this compound resulted in a dose-dependent reduction in cell viability. Flow cytometry analysis confirmed the induction of apoptosis as a primary mechanism of action.
Case Study 3: Enzyme Inhibition
Research involving enzyme assays demonstrated that this compound effectively inhibited PqsD. This finding opens avenues for developing anti-infective agents targeting quorum sensing in bacteria.
Mechanism of Action
The biological activity of (3,4-Dimethoxyphenyl)(pyridin-2-yl)methanol is primarily attributed to its ability to interact with cellular proteins and enzymes. The methoxy groups and the pyridinyl moiety can form hydrogen bonds and π-π interactions with target molecules, influencing various biochemical pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity.
Comparison with Similar Compounds
(3,4-Dimethoxyphenyl)(pyridin-3-yl)methanol: Similar structure but with the pyridinyl group attached at the 3-position.
(3,4-Dimethoxyphenyl)(pyridin-4-yl)methanol: Pyridinyl group attached at the 4-position.
(3,4-Dimethoxyphenyl)(pyridin-2-yl)ethanol: Ethanol moiety instead of methanol.
Uniqueness: (3,4-Dimethoxyphenyl)(pyridin-2-yl)methanol is unique due to the specific positioning of the pyridinyl group at the 2-position, which can significantly influence its chemical reactivity and biological activity compared to its isomers. This positioning allows for distinct interactions with biological targets, potentially leading to different pharmacological profiles.
Biological Activity
(3,4-Dimethoxyphenyl)(pyridin-2-yl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings on its biological activity, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a dimethoxyphenyl group and a pyridin-2-yl moiety, which contribute to its biological properties. The presence of methoxy groups enhances lipophilicity and may influence interactions with biological targets.
Antimicrobial Activity
Research has shown that derivatives of this compound exhibit significant antimicrobial properties. For instance, modifications in the structure have been evaluated for their potency against Mycobacterium tuberculosis. In one study, compounds were tested for their minimum inhibitory concentration (MIC) values, revealing promising antimicrobial activity against various strains, including those resistant to standard treatments .
Anti-inflammatory Effects
The compound has also demonstrated anti-inflammatory properties. A related flavonoid derived from similar structural motifs showed effective inhibition of cyclooxygenase enzymes (COX-1 and COX-2), with selectivity indices indicating potential for therapeutic use in inflammatory conditions. The binding affinity studies confirmed strong interactions with target proteins involved in inflammation .
Anticonvulsant Activity
In pharmacological studies, this compound and its derivatives were evaluated for anticonvulsant effects. In vivo studies indicated that certain modifications led to enhanced efficacy in seizure models, suggesting the compound's potential as a therapeutic agent for epilepsy .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. Key findings from SAR studies include:
Case Study 1: Antimicrobial Efficacy
A study evaluated the compound's efficacy against M. tuberculosis, revealing that specific derivatives maintained significant activity with good metabolic stability. The results indicated that structural modifications could enhance both potency and selectivity against bacterial targets .
Case Study 2: Anti-inflammatory Mechanism
In another investigation focusing on anti-inflammatory activity, a derivative exhibited strong inhibition of COX enzymes with an IC50 value significantly lower than that of standard drugs. This suggests that this compound could serve as a lead compound for developing new anti-inflammatory agents .
Pharmacokinetics and Toxicity Profile
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies have shown favorable profiles for some derivatives of the compound. High gastrointestinal absorption rates and low toxicity levels were reported, indicating the potential for safe therapeutic applications .
Chemical Reactions Analysis
Oxidation to Ketone
The benzylic alcohol group undergoes oxidation to form the corresponding ketone. This reaction is catalyzed by manganese dioxide (MnO₂) under mild conditions, as observed in similar diarylcarbinol systems .
Reaction Conditions :
-
Oxidizing Agent : MnO₂ (excess)
-
Solvent : Dichloromethane (DCM)
-
Temperature : Room temperature
Example :
Lewis Acid-Catalyzed Coupling Reactions
AlBr₃ facilitates electrophilic activation of the alcohol group, enabling C–C bond formation with aromatic π-nucleophiles (e.g., anisole, chlorobenzene). Pyridine additives modulate AlBr₃ activity, suppressing triarylmethane byproduct formation .
Reaction Conditions :
-
Catalyst : AlBr₃ (1.0 equiv)
-
Additive : Pyridine (0.2 equiv)
-
Solvent : Dry DCM
-
Temperature : 0°C to room temperature
Example :
Key Data :
| Product Type | Yield Range | Byproduct (Triarylmethane) Yield |
|---|---|---|
| Mono-substituted carbinol | 40–60% | 10–25% |
| Di-substituted carbinol | 20–35% | 15–30% |
Nucleophilic Substitution
The hydroxyl group can be converted to a leaving group (e.g., tosylate or bromide) for subsequent nucleophilic substitution. For example, reaction with thiols or amines generates thioethers or amines .
Reaction Pathway :
-
Tosylation :
-
Substitution :
Example :
Reaction with 2-methyl-6-(pyridin-2-yl)pyrimidine-4-thiol yields N-(3,4-dimethoxyphenyl)thioacetamide derivatives .
Reductive Amination
The alcohol can participate in reductive amination with primary amines under hydrogenation conditions, forming secondary amines. This is inferred from analogous pyridine-methanol systems .
Reaction Conditions :
-
Catalyst : Pd/C or Raney Ni
-
Reducing Agent : H₂ (1 atm)
-
Solvent : Methanol or ethanol
-
Yield : ~50–65%
Example :
Esterification
The hydroxyl group reacts with acyl chlorides or anhydrides to form esters. This is a standard reaction for benzylic alcohols.
Reaction Conditions :
-
Acylating Agent : Acetyl chloride (1.2 equiv)
-
Base : Pyridine (2.0 equiv)
-
Solvent : DCM
-
Yield : >80%
Example :
Demethylation of Methoxy Groups
Under strong acidic conditions (e.g., HBr/AcOH), the methoxy groups on the phenyl ring can be demethylated to hydroxyl groups .
Reaction Conditions :
-
Acid : 48% HBr in AcOH
-
Temperature : Reflux
-
Time : 6–12 hours
-
Yield : 60–75%
Example :
Coordination with Metal Catalysts
The pyridine nitrogen coordinates with transition metals (e.g., Rh, Pd), enabling catalytic cycles in cross-coupling reactions. This property is exploited in Suzuki–Miyaura couplings .
Example :
Pyridine-directed regioselective C–H activation for functionalization at the ortho position of the phenyl ring.
Stability and Side Reactions
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (3,4-Dimethoxyphenyl)(pyridin-2-yl)methanol, and how can reaction conditions be controlled to improve yield?
- Methodology : The compound can be synthesized via a condensation reaction between 4-bromo acetophenone and vetraldehyde (3,4-dimethoxy benzaldehyde) using piperidine or NaOH as a catalyst. Subsequent reaction with malononitrile in methanol/ethanol at room temperature yields alkoxypyridine derivatives. Key steps include:
Q. Which spectroscopic techniques are essential for characterizing the structural integrity of this compound?
- Analytical Workflow :
- IR Spectroscopy : Identifies functional groups (e.g., hydroxyl, CN stretch at ~2213 cm⁻¹, C=O at ~1658 cm⁻¹) .
- Elemental Analysis : Validates molecular composition (e.g., C, H, N percentages within ±0.1% of theoretical values) .
- NMR : Confirms aromatic proton environments and methoxy group integration .
Q. How can researchers assess the purity of this compound for biological studies?
- Protocol :
- Use HPLC with a C18 column and mobile phase (10 mM NH₄OAc in water:acetonitrile/methanol).
- Employ ESI+ mass spectrometry with optimized parameters (5500 V ion-spray voltage, 450°C source temperature) to detect impurities below 0.1% .
Advanced Research Questions
Q. What strategies can resolve contradictions in reaction outcomes, such as unexpected alkoxypyridine formation instead of cyanopyran derivatives?
- Mechanistic Insight : The solvent’s lone pairs (methanol/ethanol) direct the reaction pathway. Computational modeling (DFT) or isotopic labeling (e.g., CD₃OD) can track nucleophilic attack sites.
- Experimental Validation : Compare kinetics in deuterated vs. non-deuterated solvents to confirm solvent-solute interactions .
Q. How can structure-activity relationship (SAR) studies optimize the antimicrobial activity of this compound derivatives?
- Design Framework :
- Synthesize analogs with varied substituents (e.g., halogenation at pyridine or methoxy group modification).
- Evaluate MIC (Minimum Inhibitory Concentration) against Gram-positive/negative bacteria.
- Correlate electronic properties (Hammett constants) with bioactivity .
Q. What advanced techniques are required to study the compound’s metabolic stability in drug discovery pipelines?
- In Vitro Assays :
- Liver microsome incubation (human/rat) with LC-MS/MS quantification.
- Monitor CYP450 isoform interactions using fluorescent probes .
Methodological Challenges & Solutions
Q. How can researchers address low solubility of this compound in aqueous media for biological assays?
- Strategies :
- Use co-solvents (DMSO ≤1% v/v) or cyclodextrin-based encapsulation.
- Derivatize hydroxyl groups to improve hydrophilicity (e.g., phosphate prodrugs) .
Q. What computational tools are recommended for predicting the compound’s reactivity in novel synthetic pathways?
- Tools :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
